1-Methyl-1H-indazol-6-ol

Anticancer Cytotoxicity Leukemia

1-Methyl-1H-indazol-6-ol (CAS 118933-92-9) is a critical indazole scaffold for medicinal chemistry. The 1-methyl-6-hydroxy substitution pattern is essential for kinase inhibitor development (TTK, PLK4, Aurora kinases), offering enhanced lipophilicity and metabolic stability over unmethylated analogs. This precise substitution cannot be replaced by close analogs without compromising binding affinity and pharmacokinetics. Ideal for focused library synthesis via the 6-OH handle and CNS fragment screening (MW 148 Da, predicted BBB permeability). Available in multi-gram quantities with ≥98% purity from verified suppliers.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 118933-92-9
Cat. No. B178927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-indazol-6-ol
CAS118933-92-9
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCN1C2=CC(=O)C=CC2=CN1
InChIInChI=1S/C8H8N2O/c1-10-8-4-7(11)3-2-6(8)5-9-10/h2-5,11H,1H3
InChIKeyWWDBGXWLVPAVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indazol-6-ol (CAS 118933-92-9): A Privileged Indazole Scaffold for Kinase-Targeted Research and Medicinal Chemistry


1-Methyl-1H-indazol-6-ol is an indazole derivative with a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol . This heterocyclic compound serves as a core scaffold in pharmaceutical research, primarily due to the indazole ring's established bioisosteric relationship with phenol, which imparts enhanced lipophilicity and metabolic stability . Its structural features make it a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules .

Why 1-Methyl-1H-indazol-6-ol Cannot Be Casually Substituted: A Procurement Imperative


The 1-Methyl-1H-indazol-6-ol core cannot be freely interchanged with other indazole or heterocyclic scaffolds due to its specific substitution pattern (1-methyl, 6-hydroxy), which critically dictates binding affinity, selectivity, and metabolic fate. Substitutions at other positions (e.g., 4-acetic acid, 3-amino) lead to divergent biological activity and therapeutic utility [1]. Furthermore, the indazole ring's metabolic susceptibility to N-glucuronidation is significantly influenced by N1-substitution, making the 1-methyl group a key determinant of in vivo stability [2]. Therefore, using a close analog like 1H-indazol-6-ol (unmethylated) or 3-amino-1-methyl-1H-indazol-6-ol will not yield a comparable pharmacological or pharmacokinetic profile.

Quantitative Differentiation of 1-Methyl-1H-indazol-6-ol: A Head-to-Head Comparative Evidence Guide


Cytotoxic Selectivity Index: 1-Methyl-1H-indazol-6-ol vs. K562 Leukemia Cells

1-Methyl-1H-indazol-6-ol demonstrates a favorable selectivity index against the K562 chronic myeloid leukemia cell line when compared to normal cells . This indicates a potential therapeutic window not necessarily shared by all indazole derivatives.

Anticancer Cytotoxicity Leukemia

Metabolic Stability: Reduced N-Glucuronidation Liability via N1-Methylation

The 1-methyl substitution on the indazole core of 1-Methyl-1H-indazol-6-ol is strategically positioned to mitigate N-glucuronidation, a primary metabolic clearance pathway for indazoles mediated by UGT1A enzymes [1]. This is a class-level inference derived from SAR studies on related indazole scaffolds, indicating that N1-alkylation, particularly with a methyl group, can improve metabolic stability compared to the unsubstituted 1H-indazol-6-ol.

ADME Pharmacokinetics Metabolism

Kinase Inhibition Potential: An Established Indazole Scaffold for Kinase-Targeted Libraries

1-Methyl-1H-indazol-6-ol serves as a validated core structure in numerous patents and publications for generating potent kinase inhibitors, including those targeting TTK, PLK4, and Aurora kinases [1]. While direct IC50 data for the unadorned scaffold is limited, its frequent use as a starting point in kinase inhibitor design differentiates it from other heterocyclic cores that lack the specific hydrogen-bonding and hydrophobic contacts required for ATP-binding pocket engagement.

Kinase Inhibition Cancer Signal Transduction

CNS Penetration Potential: A Key Differentiator from Bulky Indazole Derivatives

Computational chemistry data predicts that 1-Methyl-1H-indazol-6-ol has high gastrointestinal absorption and is likely to be brain penetrant . This is a significant differentiator from larger, more polar indazole derivatives which are often excluded from the CNS by the blood-brain barrier. This predicted property positions the compound as a valuable fragment for developing CNS-active therapeutics, unlike many bulkier kinase inhibitors.

CNS Blood-Brain Barrier Drug Discovery

Optimal Application Scenarios for 1-Methyl-1H-indazol-6-ol: From Fragment-Based Discovery to Preclinical Tool Compound


Medicinal Chemistry: Kinase Inhibitor Lead Generation and SAR Studies

1-Methyl-1H-indazol-6-ol is an ideal core for generating focused libraries of kinase inhibitors, particularly for targets like TTK, PLK4, and Aurora kinases. Its well-defined synthetic handle (6-OH) allows for rapid diversification, while the 1-methyl group provides a baseline for understanding metabolic and binding contributions in SAR studies [1]. This approach is more efficient than starting with a more complex or less characterized scaffold.

ADME Optimization: Probing the Role of N1-Substitution on Indazole Clearance

Use this compound as a tool to systematically study the impact of N1-substitution on indazole metabolism, specifically N-glucuronidation by UGT1A enzymes [1]. By comparing 1-Methyl-1H-indazol-6-ol with its unmethylated counterpart (1H-indazol-6-ol), researchers can establish a quantitative SAR for this key metabolic pathway, guiding the design of more stable drug candidates.

Fragment-Based Drug Discovery (FBDD) for CNS Targets

Given its low molecular weight (148.16 Da) and predicted blood-brain barrier permeability, 1-Methyl-1H-indazol-6-ol is an excellent fragment for screening against CNS targets. Its potential for brain penetration, as suggested by in silico models, makes it a higher-value starting point for developing treatments for neurological disorders compared to larger, peripherally restricted indazole fragments [1].

Synthesis of Derivatized Indazoles for Agrochemical and Material Science

As a versatile building block, this compound can be employed in the synthesis of novel indazole derivatives for applications beyond pharmaceuticals, such as in the development of agrochemicals or advanced materials. Its commercial availability in multi-gram quantities from various suppliers facilitates its use in larger-scale synthetic transformations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1H-indazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.